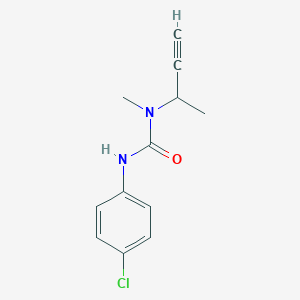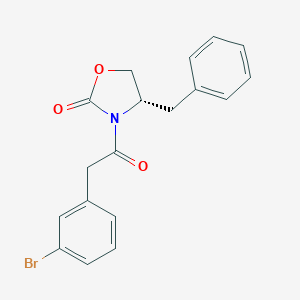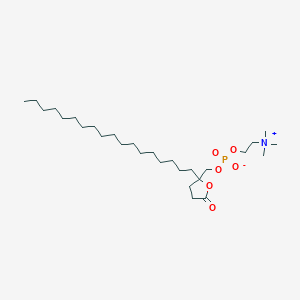
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate, also known as Oxo-M-23, is a phospholipid molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is not fully understood, but it is believed to interact with cell membranes and alter their properties. This can lead to changes in cell behavior, such as increased uptake of drugs or enhanced imaging contrast.
Biochemical And Physiological Effects
Studies have shown that (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has minimal toxicity and is well-tolerated by cells and animals. It has been shown to enhance drug delivery to cancer cells and improve imaging contrast in animal models. Additionally, (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is its biocompatibility, which makes it a safe and effective option for use in lab experiments. However, its complex synthesis method and high cost may limit its widespread use.
Future Directions
There are several future directions for research on (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of new drug delivery systems using (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate, particularly for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate and its potential applications in gene therapy and imaging. Finally, efforts to optimize the synthesis method and reduce the cost of (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate production would make it more accessible for research and commercial use.
In conclusion, (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate is a promising phospholipid molecule with potential applications in drug delivery, gene therapy, and imaging. Its biocompatibility and unique properties make it an attractive option for lab experiments, although its complex synthesis method and high cost may limit its widespread use. Future research efforts should focus on developing new drug delivery systems, exploring its mechanism of action, and optimizing its synthesis method.
Synthesis Methods
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate can be synthesized through a multi-step process that involves the reaction of 2-oxo-5-octadecyloxolane-2-methanol with trimethylamine and phosphorus oxychloride. The resulting product is then treated with trimethylamine to yield (2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate.
Scientific Research Applications
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and imaging. Its unique properties, such as its ability to form stable liposomes and its biocompatibility, make it a promising candidate for these applications.
properties
CAS RN |
133019-97-3 |
|---|---|
Product Name |
(2-Octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C28H56NO6P |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(2-octadecyl-5-oxooxolan-2-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(23-21-27(30)35-28)26-34-36(31,32)33-25-24-29(2,3)4/h5-26H2,1-4H3 |
InChI Key |
WWJQWLBALTTZOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1(CCC(=O)O1)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1(CCC(=O)O1)COP(=O)([O-])OCC[N+](C)(C)C |
synonyms |
SDZ 62-406 SDZ 62406 SDZ-62-406 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



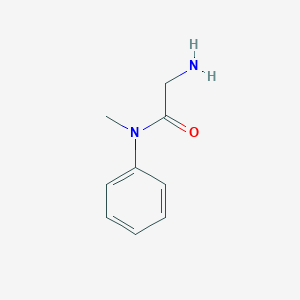
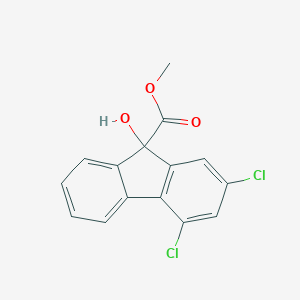
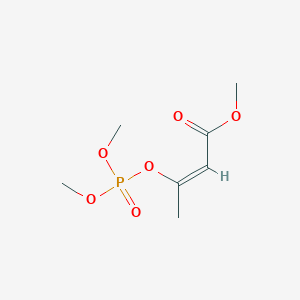
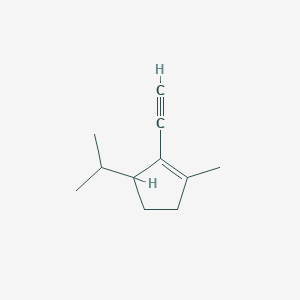

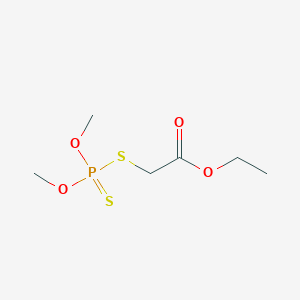
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
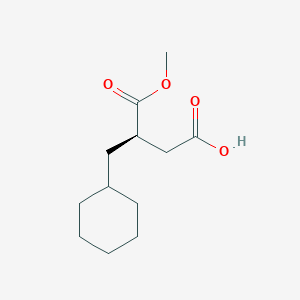
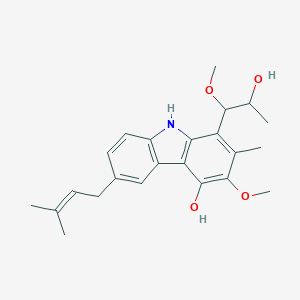
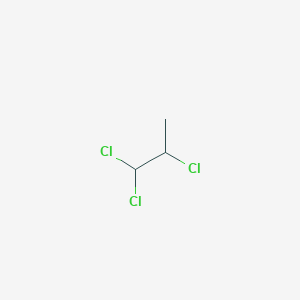
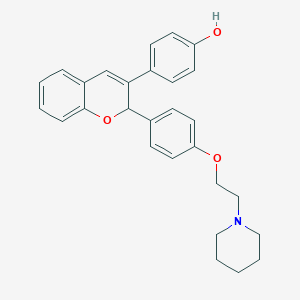
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
